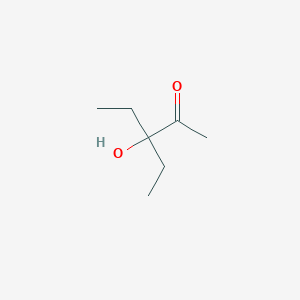
3-Ethyl-3-hydroxy-pentan-2-one
カタログ番号 B8670194
分子量: 130.18 g/mol
InChIキー: UBECYTIJBIPMRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06919353B2
Procedure details


To a solution of ethyl vinylether (10 mL, 104 mmol) in THF (50 mL) at −78° C. was added tert-BuLi (1.7M, pentane, 45 mL, 76 mmol) dropwise. The mixture was stirred at −10° C. for 15 min then cooled to −78° C. and 3-pentanone (5.0 g, 58 mmol, in 5 mL of THF) was added dropwise. The resulting reaction mixture was allowed to warm slowly to 21° C., then diluted with a saturated ammonium chloride solution and ethyl acetate. The organic extract was stirred with 6 mL of HCl 2% for 18 h then washed (H2O, brine), dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 95:5) to provide the 3-ethyl-3-hydroxy-pentan-2-one compound as an oil.






Identifiers


|
REACTION_CXSMILES
|
C([O:3]C=C)C.[Li][C:7]([CH3:10])(C)C.[CH3:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15]>C1COCC1.[Cl-].[NH4+].C(OCC)(=O)C>[CH2:12]([C:13]([OH:16])([CH2:7][CH3:10])[C:14](=[O:3])[CH3:15])[CH3:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCC(CC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −10° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to −78° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to 21° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred with 6 mL of HCl 2% for 18 h
|
|
Duration
|
18 h
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed (H2O, brine)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (eluting with hexane/ethyl acetate, 95:5)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(C)=O)(CC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
